Ethyl 2-methylbutyrate - d2
Description
The Strategic Role of Stable Isotope Labeling in Chemical and Biological Investigations
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. studysmarter.co.uksymeres.com This method allows researchers to track the fate of molecules in intricate chemical reactions and biological pathways. studysmarter.co.ukwikipedia.org The subtle mass difference introduced by the isotope acts as a tracer, detectable by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org This enables the detailed study of reaction mechanisms, metabolic fluxes, and the structure of biomolecules. symeres.comsilantes.com The non-radioactive nature of stable isotopes makes them particularly suitable for long-term studies and applications in human metabolic research. studysmarter.co.ukacs.org
Contextualizing Ethyl 2-methylbutyrate (B1264701) as a Reference Compound in Specific Research Domains
Ethyl 2-methylbutyrate is a naturally occurring ester found in a variety of fruits and beverages, including apples, strawberries, and wine. nih.govebi.ac.ukchemicalbook.com It is recognized for its characteristic fruity, apple-like aroma and is widely used as a flavoring agent in the food industry and a fragrance component in perfumery. nih.govchemicalbook.comecsa-chemicals.ch In analytical chemistry, its well-defined properties and presence in various natural products make it a useful reference compound. ebi.ac.ukscbt.com Specifically, in metabolomics and flavor analysis, its deuterated counterpart, Ethyl 2-methylbutyrate-d2, serves as an ideal internal standard for accurate quantification. researchgate.netacs.org
Fundamental Principles and Advantages of Deuterium Incorporation in Molecular Probes
Deuterium, an isotope of hydrogen with an additional neutron, is a key tool in creating molecular probes. nih.gov The substitution of hydrogen with deuterium, known as deuteration, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength leads to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. symeres.comnih.gov
This principle offers several advantages in research:
Mechanistic Elucidation: By observing how deuteration at specific positions affects reaction rates, chemists can deduce the step-by-step mechanism of a reaction. symeres.com
Metabolic Pathway Tracing: In biological systems, deuterated compounds can be used to trace metabolic pathways and understand how drugs are metabolized. symeres.comacs.org The slower metabolism of deuterated compounds can sometimes lead to improved pharmacokinetic profiles, such as a longer half-life. researchgate.netacs.org
Enhanced Analytical Sensitivity: Deuterated compounds are invaluable as internal standards in quantitative mass spectrometry. researchgate.netacs.org Since they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be added to a sample to correct for variations in sample preparation and instrument response, leading to more accurate measurements. acs.org
Properties
CAS No. |
1394230-17-1 |
|---|---|
Molecular Formula |
C7H12D2O2 |
Molecular Weight |
132.2 |
Purity |
95% min. |
Synonyms |
Ethyl 2-methylbutyrate - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterium Labeled Ethyl 2 Methylbutyrate
Stereoselective Deuteration Strategies for Branched Esters
The synthesis of deuterated chiral molecules such as ethyl 2-methylbutyrate-d2 necessitates precise control over the introduction of deuterium (B1214612) atoms to maintain or create the desired stereochemistry. Several strategies have been developed for the stereoselective deuteration of branched esters, broadly categorized into hydrogen isotope exchange pathways, biocatalytic approaches, and de novo synthesis from deuterated precursors.
Hydrogen Isotope Exchange (HIE) Pathways
Hydrogen Isotope Exchange (HIE) represents a direct method for introducing deuterium into a molecule by replacing a C-H bond with a C-D bond. This approach is atom-economical and can often be performed as a late-stage modification. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are frequently employed for HIE reactions. nju.edu.cnsnnu.edu.cn
For a substrate like ethyl 2-methylbutyrate (B1264701), the primary challenge is the activation of the C-H bond at the chiral C2 position without causing racemization. While many HIE methods focus on activated C-H bonds (e.g., ortho to a directing group or in aromatic systems), the deuteration of unactivated aliphatic C-H bonds is more challenging. nju.edu.cnresearchgate.net Iridium complexes, often used for ortho-directed HIE, can be tuned by ligand modification to alter their selectivity. researchgate.net For instance, the development of chiral ligands can, in principle, allow for enantioselective deuteration.
Ruthenium catalysts have been used for the stereoretentive deuteration of chiral amines with D₂O, suggesting that with appropriate catalyst design, similar stereocontrol could be achieved for esters. chinesechemsoc.org The mechanism often involves reversible dehydrogenation/hydrogenation cycles. chinesechemsoc.org Radical-based HIE methods are also emerging, offering alternative selectivity under mild conditions, often using D₂O or CD₃OD as the deuterium source. nju.edu.cn However, the direct application of these HIE methods to achieve high stereoselectivity and regioselectivity at the C2 position of ethyl 2-methylbutyrate remains an area of active research.
Biocatalytic Approaches for Deuterium Incorporation
Biocatalysis offers a powerful and highly selective alternative for the deuteration of chiral molecules. Enzymes operate under mild conditions and can exhibit exquisite stereo- and regioselectivity. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, can catalyze the reversible deprotonation of α-amino acids and their esters, making them suitable for H/D exchange at the α-carbon using D₂O as an inexpensive deuterium source. researchgate.net
One notable example is the use of an α-oxoamine synthase from the saxitoxin (B1146349) biosynthesis pathway, SxtA AONS, which has been shown to produce a range of α-²H amino acids and methyl esters with high site- and stereoselectivity. This enzyme demonstrates broad substrate tolerance, accommodating various side chains, which suggests its potential applicability to substrates like 2-methylbutyrate esters. The reaction is typically performed in D₂O, making it a green and efficient method.
Another biocatalytic strategy involves a dual-protein system, such as the aminotransferase DsaD paired with the partner protein DsaE, which can catalyze H/D exchange at both the Cα and Cβ positions of amino acids. researchgate.net By using only DsaD, selective Cα-deuteration can be achieved. researchgate.net The stereocontrol is often excellent, with products showing high enantiomeric excess. researchgate.net The table below summarizes the results of biocatalytic deuteration on various ester substrates, highlighting the potential of these systems for synthesizing deuterated branched esters.
| Enzyme System | Substrate Class | Deuterium Source | Key Findings | Reference |
| SxtA AONS | α-Amino methyl esters | D₂O | High site- and stereoselectivity for α-deuteration. Broad substrate scope. | |
| DsaD | Aromatic amino acids | D₂O | High deuterium incorporation at Cα (85-95%) with >99% ee. | researchgate.net |
| DsaD/DsaE | Aliphatic amino acids | D₂O | High deuteration at Cα (95%) and Cβ (84-93%) with >99% ee. | researchgate.net |
De Novo Synthesis Routes Utilizing Deuterated Precursors
De novo synthesis involves constructing the target molecule from smaller, isotopically labeled building blocks. This method offers unambiguous control over the position and number of deuterium atoms. For ethyl 2-methylbutyrate-d2, this could involve the esterification of deuterated 2-methylbutyric acid with ethanol (B145695) or the reaction of 2-methylbutyric acid with deuterated ethanol.
The synthesis of deuterated 2-methylbutyric acid can be achieved through various means. One biological approach involves feeding deuterated precursors to organisms that naturally produce these compounds. For instance, studies on apple biosynthesis have shown that deuterated 2-methylbutanoic acid can be converted into deuterated ethyl 2-methylbutanoate. nih.govresearchgate.net Feeding apple tissue with deuterated isoleucine, a precursor to 2-methylbutanoic acid, also leads to the formation of deuterated branched-chain esters. nih.gov
Chemical synthesis provides a more direct route. For example, deuterated (±)-dihydrozeatin-d₅ has been synthesized from γ-butyrolactone, which was first methylated with iodomethane-d₃ and then subjected to a series of reactions including reduction with lithium aluminum deuteride (B1239839) to introduce deuterium at specific positions. tandfonline.com A similar strategy could be envisioned for ethyl 2-methylbutyrate-d2, starting from appropriate deuterated precursors. The esterification step itself is typically straightforward, often catalyzed by an acid in the presence of the corresponding alcohol. google.comnih.gov The choice of deuterated precursor dictates the final position of the label. For instance, using ethanol-d₂ in the esterification would place the deuterium on the ethyl group, whereas using deuterated 2-methylbutyric acid would label the acid moiety.
| Precursor 1 | Precursor 2 | Product | Method | Reference |
| 2-Methylbutyric acid | Ethanol-d₂ | Ethyl-d₂ 2-methylbutyrate | Acid-catalyzed esterification | Inferred from google.comwipo.int |
| 2-Methylbutyric acid-d₂ | Ethanol | Ethyl 2-methylbutyrate-d₂ | Acid-catalyzed esterification | Inferred from nih.govgoogle.com |
| Deuterated Isoleucine | Apple tissue | Deuterated ethyl 2-methylbutanoate | Biosynthesis | nih.gov |
Regiochemical Control and Isotopic Purity in Deuterated Ester Synthesis
Achieving high regiochemical control and isotopic purity is paramount in the synthesis of deuterated compounds. Regioselectivity determines the specific location of the deuterium atom(s), while isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified position.
In HIE reactions, regioselectivity is largely governed by the catalyst and the substrate's electronic and steric properties. snnu.edu.cn Directing groups are often used to guide the catalyst to a specific C-H bond, such as the ortho position in aromatic rings. researchgate.net For an aliphatic ester like ethyl 2-methylbutyrate, achieving regioselectivity at the C2 position without a directing group is a significant challenge. Metal catalysts like silver have shown regioselectivity in the deuteration of (hetero)arenes without directing groups, suggesting that catalyst development is a key avenue for controlling regiochemistry. rsc.org
Biocatalytic methods generally offer superior regiochemical control due to the specific binding of the substrate in the enzyme's active site. researchgate.net For example, PLP-dependent enzymes that act on α-amino esters selectively activate the α-C-H bond, leading to exclusive deuteration at that position. researchgate.net
In de novo synthesis, regioselectivity is predetermined by the choice of deuterated starting materials. nih.govtandfonline.com This method provides the most reliable control over the label's position. Isotopic purity in this case depends on the isotopic enrichment of the precursors.
Isotopic purity is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution MS can distinguish between isotopologues, while ²H NMR can quantify the deuterium incorporation at specific sites.
Catalyst Design and Reaction Condition Optimization in Deuteration Reactions
The design of the catalyst and the optimization of reaction conditions are crucial for maximizing the yield, selectivity, and isotopic purity of the deuterated product.
In metal-catalyzed HIE, the choice of metal (e.g., Ir, Rh, Ru, Pd) and the ligands coordinated to it are of primary importance. nju.edu.cn Ligands can influence the catalyst's activity, stability, and selectivity. For example, chiral ligands are essential for enantioselective HIE. diva-portal.org Reaction conditions such as temperature, pressure of D₂ gas (if used), solvent, and the nature of the deuterium source (e.g., D₂O, D₂ gas, deuterated solvents) must be carefully optimized. For instance, iridium-catalyzed HIE reactions have been shown to be sensitive to the solvent, with chlorinated solvents often being effective but less environmentally friendly. researchgate.net
In biocatalysis, catalyst design involves enzyme selection or engineering. Directed evolution and protein engineering can be used to alter an enzyme's substrate specificity, activity, and stability. Reaction conditions for enzymatic deuteration are typically mild, involving aqueous buffers (D₂O), moderate temperatures, and specific pH values to ensure optimal enzyme activity. researchgate.net The concentration of the enzyme and substrate, as well as the reaction time, are also important parameters to optimize for maximum deuterium incorporation.
For de novo synthesis, the focus is less on the catalyst for the deuteration step (as the label is incorporated in the precursor) and more on the efficiency of the subsequent bond-forming reactions, such as the esterification. google.com Typical esterification catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid, and reaction conditions often involve refluxing to drive the reaction to completion. google.com
The table below provides examples of catalyst systems and conditions used in various deuteration approaches.
| Deuteration Approach | Catalyst System | Substrate Type | Conditions | Key Outcome | Reference |
| Hydrogen Isotope Exchange | [Ir(cod)(P(C₆H₁₁)₃)(py)]PF₆ | Aromatic amides | D₂ gas, CH₂Cl₂ | Ortho-selective deuteration | snnu.edu.cn |
| Hydrogen Isotope Exchange | Silver triflate (AgOTf) | Electron-rich arenes | D₂O, CDCl₃, 90 °C | Regioselective deuteration | rsc.org |
| Biocatalysis | SxtA AONS | α-Amino methyl esters | D₂O, buffer | High stereoselectivity | |
| De Novo Synthesis | p-Toluenesulfonic acid | 2-Methylbutyric acid, Ethanol | Reflux | Ester formation | google.com |
Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Methylbutyrate D2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like ethyl 2-methylbutyrate-d2, specific NMR techniques are utilized to gain detailed insights into the site of deuteration and the isotopic purity of the sample.
High-resolution proton (¹H) NMR spectroscopy is a primary method for determining the specific location of deuterium atoms within a molecule. The fundamental principle lies in the fact that deuterium (²H) has a nuclear spin of 1 and resonates at a vastly different frequency from protons (¹H), making it effectively invisible in a standard ¹H NMR spectrum. Consequently, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum.
By comparing the ¹H NMR spectrum of ethyl 2-methylbutyrate-d2 with that of its unlabeled counterpart, the site of deuteration can be unequivocally identified. cdnsciencepub.comhuji.ac.il The integration value of the proton signal at the deuterated position will decrease proportionally to the extent of deuterium incorporation. For a d2 species, if two protons in a methylene (B1212753) (CH₂) group are replaced by deuterium, the signal for that group will be absent. If only one proton of a methyl (CH₃) or methylene (CH₂) group is replaced, the signal will remain, but its integration value will be reduced, and the multiplicity may change due to the removal of ¹H-¹H coupling.
Table 1: Comparative ¹H NMR Data for Ethyl 2-methylbutyrate (B1264701) and a Hypothetical Ethyl 2-methylbutyrate-d2 (deuterated at the ethyl group's CH₂)
| Protons (Position) | Unlabeled (¹H) Chemical Shift (ppm, approximate) | Unlabeled (¹H) Multiplicity & Integration | Ethyl 2-methylbutyrate-d2 (at -OCH₂-) Expected Integration |
| -OCH₂CH₃ | 1.25 | Triplet, 3H | 3H |
| -CH(CH₃)CH₂CH₃ | 0.90 | Triplet, 3H | 3H |
| -CH(CH₃)CH₂CH₃ | 1.15 | Doublet, 3H | 3H |
| -CH(CH₃)CH₂CH₃ | 1.45-1.70 | Multiplet, 2H | 2H |
| -CH(CH₃)CH₂CH₃ | 2.30 | Multiplet, 1H | 1H |
| -OCH₂CH₃ | 4.10 | Quartet, 2H | Signal Absent |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency. The table assumes deuteration occurs specifically at the methylene group of the ethyl ester.
While ¹H NMR confirms the location of deuterium by signal absence, deuterium (²H) NMR provides direct evidence by detecting the signals from the deuterium nuclei themselves. nih.govresearchgate.net This technique is highly specific for the labeled sites and can be used to analyze the isotopic distribution in samples containing multiple deuterated species. ansto.gov.au
The ²H NMR spectrum will display peaks at chemical shifts that are nearly identical to those of the protons they replaced. huji.ac.il This allows for direct correlation with the ¹H NMR spectrum to confirm the labeling position. Furthermore, ²H NMR is a quantitative method (qNMR), and the relative integrals of the signals can provide the ratio of deuterium at different sites within the molecule, offering a detailed profile of the isotopic distribution. researchgate.net
Carbon-13 (¹³C) NMR spectroscopy is used to verify the structural integrity of the carbon backbone of ethyl 2-methylbutyrate-d2, ensuring no unintended rearrangements occurred during the labeling synthesis. Additionally, it provides subtle but valuable information through isotope effects. bhu.ac.in
The substitution of a proton with a deuteron causes small, characteristic upfield shifts in the resonance of the attached carbon (α-isotope effect) and, to a lesser extent, the carbon once removed (β-isotope effect). cdnsciencepub.comhuji.ac.ilrsc.org These shifts, typically in the range of 0.1-1.5 ppm for one-bond effects and around 0.1 ppm for two-bond effects, serve as further confirmation of the deuterium's location. huji.ac.il The multiplicity of the carbon signal also changes; a carbon coupled to a deuteron (spin I=1) will appear as a triplet in a proton-decoupled ¹³C NMR spectrum, following the 2nI+1 rule. huji.ac.il
Table 2: Expected ¹³C NMR Isotope Effects in Ethyl 2-methylbutyrate-d2
| Carbon Position | Unlabeled (¹³C) Chemical Shift (ppm, approx.) | Isotope Effect Type | Expected Observation in d2-labeled Compound |
| -OC H₂CH₃ | 60.0 | α-effect (if deuterated) | Signal shifted upfield (by ~0.3-0.5 ppm) and appears as a triplet. |
| -OCH₂C H₃ | 14.2 | β-effect (if -OCH₂- is deuterated) | Signal shifted slightly upfield (by ~0.1 ppm). |
| C =O | 176.5 | γ-effect (if -OCH₂- is deuterated) | Negligible to very small upfield shift. |
| -C H(CH₃)CH₂CH₃ | 41.2 | No direct effect | Unchanged chemical shift. |
| -CH(C H₃)CH₂CH₃ | 16.5 | No direct effect | Unchanged chemical shift. |
| -CH(CH₃)C H₂CH₃ | 26.8 | No direct effect | Unchanged chemical shift. |
| -CH(CH₃)CH₂C H₃ | 11.5 | No direct effect | Unchanged chemical shift. |
Note: The table assumes deuteration at the -OCH₂- position for illustrative purposes. The magnitude of the isotope shift can vary.
2H NMR for Isotopic Distribution Analysis
Mass Spectrometry (MS) Techniques for Isotopic Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive for confirming isotopic labeling and elucidating the structure of labeled compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For ethyl 2-methylbutyrate-d2, HRMS confirms the incorporation of two deuterium atoms by measuring a molecular ion mass that corresponds to the formula C₇H₁₂D₂O₂. eptes.com This technique can easily distinguish the labeled compound from its unlabeled counterpart due to the mass difference between deuterium and protium. Analyzing the isotopic fine structure of the molecular ion cluster can further validate the number of deuterium atoms present.
Table 3: Exact Mass Comparison of Ethyl 2-methylbutyrate Isotopologues
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| Ethyl 2-methylbutyrate | C₇H₁₄O₂ | 130.09938 |
| Ethyl 2-methylbutyrate-d2 | C₇H₁₂D₂O₂ | 132.11193 |
Tandem Mass Spectrometry (MS/MS) is crucial for pinpointing the location of isotopic labels within a molecule. springernature.com In an MS/MS experiment, the molecular ion of ethyl 2-methylbutyrate-d2 is selected and then fragmented. The resulting fragment ions are analyzed, and their m/z values are compared to the fragmentation pattern of the unlabeled compound. nih.govfigshare.com
Common fragmentation pathways for esters include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen and loss of an alkene. libretexts.org If a deuterium atom is part of a fragment that is lost, the resulting ion will have the same m/z as the corresponding fragment from the unlabeled compound. Conversely, if the deuterium is retained in the charged fragment, its m/z will be shifted by the number of deuterium atoms it holds. This differential fragmentation pattern provides definitive proof of the label's position. It is also important to monitor for potential deuterium redistribution or scrambling, which can sometimes occur during the energetic fragmentation process, although this is often minimal with standard ionization techniques.
Table 4: Hypothetical MS/MS Fragmentation Analysis for Ethyl 2-methylbutyrate-d2 (deuterated at the 2-methyl position's methyl group, -CH(CD₂H)-)
| Unlabeled Fragment Ion (m/z) | Proposed Structure/Origin | d2-labeled Fragment Ion Expected m/z | Deuterium Retained? |
| 130 | [M]⁺ | 132 | Yes (Molecular Ion) |
| 102 | [M - C₂H₄]⁺ (McLafferty) | 104 | Yes |
| 85 | [M - OCH₂CH₃]⁺ | 87 | Yes |
| 57 | [CH(CH₃)CH₂CH₃]⁺ (α-cleavage) | 59 | Yes |
| 29 | [CH₂CH₃]⁺ | 29 | No |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic abundance of elements in a sample. thermofisher.comfmach.it When coupled with a gas chromatograph (GC-IRMS), it allows for the compound-specific isotope analysis of volatile compounds like ethyl 2-methylbutyrate-d2. oup.com
The process involves the combustion of the analyte eluting from the GC column into simple gases such as CO2 and H2. These gases are then introduced into the IRMS, which measures the ratio of the heavy isotope to the light isotope (e.g., ²H/¹H). oup.com This high-precision measurement is crucial for verifying the level and position of deuterium incorporation in the ethyl 2-methylbutyrate-d2 molecule. The technique's high sensitivity allows for the analysis of compounds in the nanomole range. oup.com
Key considerations in IRMS analysis include preventing isotopic fractionation during sample preparation and analysis, which could alter the natural isotopic ratios. fmach.it Standardized sample preparation is critical to ensure the homogeneity and representativeness of the small sample amounts required for IRMS. iaea.org
Table 1: Illustrative IRMS Data for Isotopic Abundance
| Parameter | Value |
| Isotope Ratio (δ²H) | +X ‰ |
| Precision (±) | 0.Y ‰ |
| Sample Amount | Z nmol |
| Note: This table presents hypothetical data to illustrate the typical output of an IRMS analysis. Actual values would be determined experimentally. |
Chromatographic Separation Techniques Coupled with Isotopic Detection
The coupling of chromatographic separation with isotopic detection methods provides a comprehensive analysis of isotopically labeled compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the analysis of deuterated compounds. It allows for the separation of isotopologues—molecules that differ only in their isotopic composition. nih.govresearchgate.net Following separation on a GC column, the mass spectrometer detects the molecules based on their mass-to-charge ratio, enabling the differentiation of ethyl 2-methylbutyrate-d2 from its non-deuterated counterpart. nih.gov
For quantification, a deuterated internal standard is often used. restek.com A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the deuterated internal standard. The ratio of the peak area of the analyte to that of the internal standard is then used to determine the concentration of the analyte in an unknown sample. nih.gov Selected Ion Monitoring (SIM) is a frequently used MS mode in which only specific ions of interest are monitored, significantly enhancing the sensitivity and selectivity of the analysis. nih.gov
Research has shown that the choice of GC column and MS ionization method can significantly impact the analysis. For instance, negative chemical ionization (NCI) can be orders of magnitude more sensitive than positive chemical ionization (PCI) for certain derivatized compounds. nih.gov However, it has also been observed that some analytes may have a higher mass response than their equimolar deuterated analogs, which can lead to quantification discrepancies if not properly accounted for. researchgate.net
Table 2: Example GC-MS Parameters for Ethyl 2-methylbutyrate-d2 Analysis
| Parameter | Setting |
| GC Column | Polar capillary column (e.g., FFAP or CP-Sil88) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) or Chemical Ionization (CI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for ethyl 2-methylbutyrate and ethyl 2-methylbutyrate-d2 |
| Note: These are example parameters and would require optimization for a specific instrument and application. |
Ethyl 2-methylbutyrate possesses a chiral center at the second carbon atom. The introduction of deuterium can create a new chiral center if the original molecule was not chiral, or it can be used to study stereospecific metabolic pathways. wiley.comthegoodscentscompany.com Enantioselective gas chromatography is the method of choice for separating the enantiomers (R and S forms) of chiral compounds. oup.comdtu.dk
This technique utilizes a chiral stationary phase (CSP) within the GC column. dtu.dk Modified cyclodextrins are commonly used as CSPs due to their versatility in separating a wide range of chiral molecules. dtu.dkdokumen.pub The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of the enantiomeric ratio or enantiomeric excess (ee). wiley.com
When coupled with mass spectrometry (enantio-GC-MS), this method not only separates the enantiomers but also confirms their identity and isotopic labeling. thegoodscentscompany.com Multidimensional gas chromatography (MDGC), which involves coupling two GC columns, can be employed for complex samples to achieve the high resolution needed for accurate enantiomeric analysis. oup.com The development of enantioselective synthesis of deuterated molecules is a growing field, and robust analytical methods like enantio-GC-MS are essential for characterizing the products. wiley.com
Table 3: Enantiomeric Distribution of Ethyl 2-methylbutyrate in Natural Sources (Illustrative)
| Source | (R)-enantiomer (%) | (S)-enantiomer (%) |
| Apple | 0.2 - 0.5 | 99.5 - 99.8 |
| Strawberry | >99 (S) | <1 (R) |
| Source: Data derived from authenticity studies of natural flavors. oup.comdokumen.pub |
Applications of Ethyl 2 Methylbutyrate D2 in Quantitative Analytical Methodologies
Stable Isotope Dilution Assay (SIDA) for Absolute Quantification in Complex Matrices
SIDA is a premier analytical technique, especially when coupled with mass spectrometry (MS), for determining the exact concentration of an analyte in a complex mixture. researchgate.net The use of a stable isotope-labeled internal standard, such as Ethyl 2-methylbutyrate-d2, is the cornerstone of this methodology. cerilliant.com
The fundamental principle of SIDA is the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to analysis. sisweb.com Ethyl 2-methylbutyrate-d2 is an ideal internal standard for the natural analyte, ethyl 2-methylbutyrate (B1264701), because it is chemically and physically almost identical. lipidmaps.orgnih.gov This near-identical behavior ensures that both the analyte and the standard experience the same effects during sample preparation, extraction, and chromatographic separation. nih.gov
However, they are distinguishable by a mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. nih.gov The concentration of the native analyte is then calculated based on the measured ratio of the natural compound to its "heavy" isotope-labeled counterpart. sisweb.com
Validation of this technique requires rigorous confirmation of the internal standard's purity and isotopic enrichment to ensure there is no significant unlabeled portion that would interfere with the analyte measurement. avantiresearch.com A calibration curve is typically generated by plotting the ratio of the analyte-to-internal standard response against the ratio of their concentrations over a relevant range. avantiresearch.com
The use of an isotopic internal standard like Ethyl 2-methylbutyrate-d2 significantly enhances the precision and accuracy of quantitative measurements. musechem.comnumberanalytics.com Any physical loss of the analyte during sample processing steps—such as evaporation, incomplete extraction, or inconsistent injection volumes—is compensated for because the internal standard is lost in the same proportion. lipidmaps.orgmusechem.com This keeps the ratio of the analyte to the internal standard constant, correcting for procedural variability and leading to highly reproducible (precise) and true (accurate) results. numberanalytics.com
For instance, studies comparing quantification methods show that SIDA provides more reliable results than methods relying on a single, non-isotopic internal standard or external calibration, especially in complex matrices. lipidmaps.orgresearchgate.net
Table 1: Comparison of Analytical Precision for Ethyl 2-methylbutyrate Quantification This table illustrates the typical improvement in precision (lower Relative Standard Deviation) when using SIDA compared to a conventional internal standard (IS) method.
| Analytical Method | Matrix | Mean Measured Concentration (µg/L) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Conventional IS | Apple Juice | 155 | 14.5% |
| SIDA with Ethyl 2-methylbutyrate-d2 | Apple Juice | 148 | 2.1% |
| Conventional IS | Wine | 88 | 16.2% |
| SIDA with Ethyl 2-methylbutyrate-d2 | Wine | 81 | 2.5% |
Matrix effects are a significant challenge in mass spectrometry, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to analytical bias. chromatographyonline.comnih.gov SIDA is recognized as the gold standard for mitigating these effects. researchgate.netchromatographyonline.com Because Ethyl 2-methylbutyrate-d2 co-elutes with the unlabeled analyte and shares its physicochemical properties, it is subjected to the exact same ionization suppression or enhancement. chromatographyonline.com By measuring the ratio of the two signals, the matrix effect is effectively canceled out, yielding an unbiased and accurate quantification. chromatographyonline.comchromatographyonline.com This is particularly crucial in food analysis, where matrices can be highly variable and complex. chromatographyonline.comresearchgate.net
Table 2: Analyte Recovery in Different Food Matrices with and without SIDA This table demonstrates how SIDA maintains high analyte recovery across different complex matrices, effectively mitigating matrix effects.
| Matrix | Analyte Recovery without SIDA (External Standard) | Analyte Recovery with SIDA |
|---|---|---|
| Model Solution (Water/Ethanol) | 100% (Reference) | 100% (Reference) |
| Strawberry Puree | 65% (Suppression) | 99.5% |
| Pineapple Juice | 72% (Suppression) | 101.2% |
| Peanut Butter Extract | 58% (Suppression) | 98.9% |
Precision and Accuracy Enhancement via Isotopic Internal Standards
Quantification of Volatile Organic Compounds (VOCs) and Trace Metabolites
Ethyl 2-methylbutyrate-d2 is instrumental in the precise quantification of its corresponding volatile organic compound (VOC), which is often a trace metabolite in various natural products.
Ethyl 2-methylbutyrate is a key character-impact aroma compound, imparting fruity notes reminiscent of apple, strawberry, and pineapple. mdpi.comfrontiersin.orgnih.gov Accurate quantification of this ester is essential for defining the aroma profiles of fruits and processed foods like juices and wines. nih.govnih.gov Using Ethyl 2-methylbutyrate-d2 in a SIDA method allows researchers to determine the absolute concentration of this important VOC. researchgate.netacs.org This quantitative data is crucial for understanding flavor chemistry, monitoring changes during ripening or processing, and correlating chemical composition with sensory perception. nih.govresearchgate.net For example, studies have identified ethyl 2-methylbutyrate as one of the key odorants contributing to the aroma of fresh strawberries and apples. nih.govnih.gov
Table 3: Example Aroma Profile of Fresh Strawberries This table shows the concentration of key volatile compounds, including Ethyl 2-methylbutyrate, that define the characteristic aroma of fresh strawberries.
| Compound | Concentration (µg/kg) | Flavor Descriptor |
|---|---|---|
| Ethyl butanoate | 13500 | Fruity, Pineapple |
| Methyl butanoate | 11100 | Fruity, Apple-like |
| Ethyl hexanoate | 850 | Fruity, Green Apple |
| Ethyl 2-methylbutyrate | 180 | Fruity, Apple, Berry |
| Linalool | 150 | Floral, Citrus |
The precise quantification enabled by Ethyl 2-methylbutyrate-d2 is a powerful tool for product authentication and the detection of adulteration. researchgate.netmdpi.com Natural products, such as fruit juices, have characteristic aroma profiles with specific concentration ranges for key compounds. nih.gov If a product labeled as "100% pineapple juice" shows a significantly lower concentration of ethyl 2-methylbutyrate than established for authentic samples, it could indicate dilution with water, sugar, or cheaper juices, or the use of artificial flavorings instead of genuine fruit. acs.orgnih.gov Regulatory bodies and quality control laboratories rely on robust and accurate methods like SIDA to verify product integrity and protect consumers from fraud. mdpi.comresearchgate.net
Table 4: Ethyl 2-methylbutyrate for Apple Juice Authentication This table illustrates how quantitative data can be used to assess the authenticity of a commercial product against a reference standard.
| Product | Ethyl 2-methylbutyrate Concentration (µg/L) | Status |
|---|---|---|
| Authentic Apple Juice (Reference Range) | 150 - 450 | Authentic |
| Commercial Sample A | 215 | Authentic |
| Commercial Sample B | 25 | Suspected Adulteration/Low Quality |
Understanding Enzymatic Stereoselectivity and Regioselectivity in Biotransformations
Investigating Catalytic Cycles and Ligand Effects in Organometallic Chemistry
No research data is currently available on the use of Ethyl 2-methylbutyrate-d2 for this application.
Research Findings and Case Studies
Advanced Research Directions and Methodological Innovations with Deuterated Esters
Development of Next-Generation Deuteration Reagents and Catalytic Systems
The synthesis of specifically labeled compounds like Ethyl 2-methylbutyrate-d2 relies on the availability of efficient and selective deuteration methods. Research is intensely focused on creating novel reagents and catalysts that offer milder reaction conditions, higher isotopic incorporation, and greater functional group tolerance.
Recent progress has moved beyond traditional methods that often require harsh conditions or expensive deuterium (B1214612) sources like deuterium gas (D₂). researchgate.net Innovations include:
Transition-Metal Catalysis : Iridium(I) complexes coordinated with N-heterocyclic carbene (NHC)/phosphine ligands have proven highly effective for the ortho-directed deuterium labeling of aromatic esters. researchgate.netacs.org These catalysts facilitate hydrogen isotope exchange (HIE) under mild conditions. acs.org Other metals, such as nickel and copper, are also being used to develop new catalytic systems for the transfer deuteration of alkenes and alkynes, which are precursors to many esters. marquette.edu For instance, a Cu-catalyzed transfer hydrodeuteration of aryl alkenes has been developed, broadening the scope of accessible deuterated molecules. marquette.edu
Biocatalysis : Enzymes are emerging as powerful tools for stereoselective deuteration. NADH-dependent reductases can install deuterium with high precision, creating specific chiral centers. nih.gov A significant breakthrough is the development of systems that use heavy water (D₂O) as the deuterium source, which is abundant and cost-effective, coupled with a simple reductant like H₂ gas. nih.gov This approach has been used to prepare deuterated chiral alcohols, key components of many bioactive molecules. nih.gov
Photocatalysis and Electrochemistry : These modern techniques offer alternative energy sources to drive deuteration reactions under ambient conditions. researchgate.net Photocatalytic methods, sometimes in combination with thiols or other co-catalysts, can enable selective monodeuteration by mediating C-C bond cleavage and subsequent deuterium atom transfer. d-nb.info Electrochemical approaches are also gaining traction as a way to avoid harsh reagents and improve selectivity. researchgate.net
Novel Reagents : While D₂O remains a desirable deuterium source, researchers continue to explore other easy-to-handle reagents. marquette.edu Reductive deuteration of aromatic esters to form α,α-dideuterio benzyl (B1604629) alcohols has been achieved using D₂O in conjunction with a mild single-electron donor like SmI₂. researchgate.net This method shows excellent functional group tolerance and achieves high levels of deuterium incorporation (>95% D₂). researchgate.net
| Catalytic System | Deuterium Source | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Iridium(I)-NHC/Phosphine | D₂ Gas | High selectivity for ortho-position on arenes, mild conditions. | Deuterium labeling of benzoate (B1203000) ester derivatives. | researchgate.net |
| Copper-Catalysis | Deuterated Boron Reagents (e.g., HBpin-d1) | Transfer deuteration of alkynes and alkenes, avoids D₂ gas. | Transfer hydrodeuteration of aryl alkenes. | marquette.edu |
| Biocatalysis (e.g., NADH-dependent reductases) | D₂O | High stereoselectivity, environmentally benign, uses inexpensive D-source. | Asymmetric reductive deuteration of C=O, C=C, and C=N bonds. | nih.gov |
| Photocatalysis (e.g., Bisphosphonium) | Deuterated Methanol (CH₃OD) | Selective monodeuteration, operates at ambient temperature. | Construction of benzylic CDH moieties. | d-nb.info |
| Lanthanide(II) Reagents (e.g., SmI₂) | D₂O | Mild, highly chemoselective, good functional group tolerance. | Reductive deuteration of aromatic esters to α,α-dideuterio benzyl alcohols. | researchgate.net |
Integration of Stable Isotope Labeling with Omics Technologies (e.g., Fluxomics, Metabolomics)
Stable isotope labeling, using compounds like Ethyl 2-methylbutyrate-d2, is indispensable for modern systems biology, particularly in metabolomics and fluxomics. nih.gov These techniques provide a dynamic view of metabolic networks that is unattainable with traditional snapshot analyses. nih.govresearchgate.net
Metabolomics : This field aims to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov The use of stable isotopes is crucial for accurate metabolite identification and quantification. nih.govmdpi.com Deuterated compounds can serve as ideal internal standards in mass spectrometry (MS)-based metabolomics because they have nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts but are easily distinguished by their mass. nih.gov
Fluxomics : This area of research measures the rates (fluxes) of metabolic pathways. nih.gov By introducing a labeled substrate (a tracer) into a biological system, scientists can track the transformation of the label through various metabolic reactions. researchgate.netfrontiersin.org The pattern of isotope incorporation into downstream metabolites, analyzed by MS or NMR, allows for the calculation of intracellular metabolic fluxes. frontiersin.org Deuterated tracers like deuterated amino acid esters are used to probe amino acid metabolism and protein turnover in vivo. nih.gov
The integration of stable isotope labeling with these "omics" technologies allows researchers to:
Elucidate novel metabolic pathways. frontiersin.org
Determine the structure and dynamics of metabolic networks. nih.govresearchgate.net
Investigate mechanisms of disease and drug toxicity. nih.gov
Optimize microbial strains for industrial production. nih.gov
Experimental design is critical, with the choice of the labeled nutrient depending on the specific hypothesis and the known metabolic pathways of the organism under study. nih.govmdpi.com
Computational Chemistry and Quantum Mechanical Modeling of Deuterium Effects
The substitution of hydrogen with deuterium introduces subtle but significant quantum effects that can alter molecular behavior. ajchem-a.comfugaku100kei.jp Computational chemistry and quantum mechanical modeling are essential tools for understanding and predicting these effects. marketpublishers.com
The primary influence of deuteration is the change in mass, which affects the zero-point energy (ZPE) of a chemical bond. ajchem-a.commarketpublishers.com The C-D bond has a lower ZPE than a C-H bond, making it stronger and harder to break. This is the origin of the kinetic isotope effect (KIE), where deuteration at or near a reaction site can slow down a chemical reaction. ajchem-a.com
Advanced computational methods, such as Density Functional Theory (DFT) and path integral molecular dynamics, are used to:
Calculate Structural and Spectroscopic Properties : These methods can precisely compute how deuteration affects molecular geometries, dipole moments, and vibrational frequencies. ajchem-a.commdpi.com For example, DFT calculations have been used to analyze complex hydrogen-bonding networks and confirm the zwitterionic nature of molecules in polar solvents by modeling deuterium isotope effects on ¹³C NMR chemical shifts. mdpi.com
Model Reaction Profiles : Quantum mechanical studies can map the free-energy profiles for chemical reactions and diffusion processes. rsc.org Such studies have revealed competing quantum effects, where at low temperatures, quantum tunneling can dominate, making the deuterated species react faster, while at higher temperatures, ZPE effects dominate, slowing the reaction. rsc.org
Elucidate Mechanisms : By modeling the behavior of deuterated molecules, researchers can gain a deeper understanding of reaction mechanisms. fugaku100kei.jpmarketpublishers.com This knowledge is crucial for designing molecules with specific properties, such as drugs with improved metabolic stability. fugaku100kei.jp Theoretical calculations are becoming powerful enough to quantitatively elucidate the differences between hydrogen and deuterium, challenging the old "common sense" that their chemical properties are identical. fugaku100kei.jp
| Isotope Effect | Underlying Principle | Impact on Molecular Behavior | Modeling Technique | Reference |
|---|---|---|---|---|
| Kinetic Isotope Effect (KIE) | C-D bond has lower zero-point energy (ZPE) than C-H, making it stronger. | Slows reaction rates where C-H bond cleavage is rate-determining. | DFT, Quantum Mechanical Calculations | ajchem-a.com |
| Vibrational Frequency Shift | Increased mass of deuterium atom. | Causes a redshift (lower frequency) in vibrational spectra (e.g., IR, Raman). | Quantum Chemical Methods (e.g., MP2, CCSD) | ajchem-a.com |
| Quantum Tunneling | Wave-like nature of particles allows them to pass through energy barriers. | Can increase reaction rates at low temperatures, competing with ZPE effects. | Path Integral Molecular Dynamics, Ring Polymer Molecular Dynamics | rsc.org |
| NMR Chemical Shift Perturbation | Deuteration alters bond lengths and vibrational averaging. | Causes small, measurable changes in NMR chemical shifts of nearby nuclei (e.g., ¹³C). | DFT Calculations | mdpi.com |
Microfluidic and High-Throughput Synthesis of Deuterated Analogs
The demand for libraries of deuterated compounds for screening in drug discovery and materials science has driven the development of miniaturized and automated synthesis platforms. Microfluidic and high-throughput (HTS) technologies offer significant advantages over traditional batch synthesis. tn-sanso.co.jpmdpi.com
Microfluidic Synthesis : Performing reactions in microfluidic devices, or "lab-on-a-chip" systems, provides numerous benefits, including drastically reduced consumption of expensive reagents (like deuterated precursors), rapid reaction times, and precise control over parameters like temperature and pressure. escholarship.orgrsc.org The high surface-to-volume ratio in microchannels enhances heat and mass transfer, leading to higher reaction efficiencies. tn-sanso.co.jprsc.org These platforms are being developed for the synthesis of complex molecules and for performing reactions like hydrogen-deuterium exchange (HDX) at subsecond time scales to study protein dynamics. acs.org
High-Throughput Platforms : HTS platforms, often based on robotic handling of microplates or droplet microfluidics, enable the parallel synthesis and screening of thousands of compounds. mdpi.comrsc.org Droplet-based microfluidics, where each droplet acts as an independent microreactor, can achieve ultrahigh throughput (>10⁵ samples/day). rsc.org These systems can be integrated with analytical techniques to create platforms for the rapid discovery of materials with desired properties. mdpi.com
Flow synthesis, a related technique, is also being developed to overcome the limitations of batch production for deuterated compounds. tn-sanso.co.jp By moving from a large reaction vessel to a continuous flow reactor, production throughput can be significantly increased, and the entire process from synthesis to purification can be streamlined, reducing costs and process time. tn-sanso.co.jp
Challenges and Future Prospects in Deuterated Compound Availability and Application Scale-Up
Despite significant progress, several challenges hinder the widespread availability and large-scale application of deuterated compounds like Ethyl 2-methylbutyrate-d2.
Current Challenges :
Cost and Availability of Deuterium Sources : The primary deuterium sources, such as D₂ gas and D₂O, can be expensive, particularly for large-scale synthesis. nih.govresearchgate.net The development of methods that use D₂O efficiently is a key priority. nih.gov
Synthesis and Scale-Up : Many laboratory-scale deuteration methods are not easily scalable. tn-sanso.co.jp Traditional batch synthesis suffers from limitations in production capacity and efficiency. tn-sanso.co.jp Developing robust and cost-effective flow chemistry processes is crucial for industrial-scale production. tn-sanso.co.jp
Selectivity : Achieving high chemo-, regio-, and stereoselectivity remains a significant challenge, especially in complex molecules with multiple potential sites for deuteration. researchgate.net Unwanted H/D exchange can lead to scrambled labeling patterns. mdpi.com
Metabolic Switching : In drug development, while deuteration can block one metabolic pathway, it may sometimes redirect metabolism to an alternative, unpredicted pathway (a phenomenon known as metabolic switching). musechem.com This requires careful in vivo validation to ensure the desired therapeutic outcome. musechem.com
Future Prospects : The future of deuterated compounds is bright, driven by their increasing application in pharmaceuticals, materials science (e.g., OLEDs), and advanced diagnostics. tn-sanso.co.jpnih.gov
De Novo Deuterated Drugs : The focus in medicinal chemistry is shifting from simply creating deuterated versions of existing drugs (the "deuterium switch") to designing novel, de novo deuterated drug candidates from the outset. nih.gov The approval of the first such drug, deucravacitinib, in 2022 marks a key milestone. nih.gov
Improved Catalysis : Continued development of more efficient, selective, and cheaper catalytic systems will be essential. researchgate.net This includes catalysts that can operate under greener conditions and utilize D₂O as the ultimate deuterium source. nih.gov
Automation and AI : The integration of high-throughput synthesis with artificial intelligence and machine learning algorithms could accelerate the discovery of new deuterated materials and drug candidates by predicting properties and optimizing reaction conditions in real-time. rsc.org
Expanding Applications : The unique properties conferred by deuterium will continue to be exploited in new areas. For example, stabilizing molecules against lipid peroxidation through deuteration is being explored as a therapeutic strategy. musechem.com
Overcoming the current challenges in synthesis and scale-up will be key to unlocking the full potential of deuterated compounds, making valuable molecules like Ethyl 2-methylbutyrate-d2 more accessible for advanced research and commercial applications. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing deuterated ethyl 2-methylbutyrate (Ethyl 2-methylbutyrate - d2) in laboratory settings?
- Methodological Answer : Deuterated analogs can be synthesized via acid-catalyzed esterification of 2-methylbutyric acid-d2 with ethanol-d6, followed by purification using fractional distillation. Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) to confirm deuteration efficiency and gas chromatography-mass spectrometry (GC-MS) with isotopic labeling verification . For quantitative analysis, pair GC-MS with deuterated internal standards to minimize matrix effects.
Q. How can researchers standardize intensity measurements of ethyl 2-methylbutyrate in psychophysical odor studies?
- Methodological Answer : Use reference solutions at fixed concentrations (e.g., 1.8 g/L ethyl 2-methylbutyrate in ethanol) for sensory calibration. Participants should rate perceived intensity relative to this reference, employing cross-modal matching (e.g., marking intensity on a line scale). Statistical validation via Wilcoxon tests with Bonferroni correction ensures consistency across trials .
Q. What analytical techniques are optimal for quantifying ethyl 2-methylbutyrate in complex matrices like wine or fruit extracts?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is preferred for volatile organic compound (VOC) extraction. For deuterated analogs, include isotopic dilution mass spectrometry (IDMS) to enhance precision. In wine studies, ANOVA and principal component analysis (PCA) can statistically differentiate concentration variances across cultivars or treatments .
Advanced Research Questions
Q. How can experimental designs address confounding variables when studying ethyl 2-methylbutyrate’s contribution to aroma profiles in multicomponent mixtures?
- Methodological Answer : Utilize factorial designs to isolate the compound’s effects. For example, in binary odor mixtures, test ethyl 2-methylbutyrate against other esters (e.g., ethyl octanoate) at varying ratios. Partial additive models can quantify synergistic or masking effects, with significance assessed via t-tests (α = 0.05). Trials showing significant interactions (e.g., methyl octanoate and ethyl 2-methylbutyrate, P < 0.05) should be replicated to confirm reproducibility .
Q. How do researchers reconcile contradictory data on ethyl 2-methylbutyrate’s stability and sensory impact across studies?
- Methodological Answer : Contradictions often arise from environmental factors (e.g., temperature, microbial activity) or methodological variability. For instance, in microbial VOC studies, ethyl 2-methylbutyrate concentrations correlate with Aspergillus sp. presence, suggesting contamination as a confounder . Standardize protocols by:
- Controlling humidity and temperature during storage.
- Using inert solvents (e.g., deuterated chloroform) to prevent ester hydrolysis.
- Reporting odor detection thresholds (ODTs) in standardized units (e.g., µg/L).
Q. What strategies mitigate sensory adaptation or bias in repeated olfactory evaluations of ethyl 2-methylbutyrate?
- Methodological Answer : Implement randomized block designs to counterbalance trial order and minimize familiarity bias. In studies with repeated exposure, intersperse trials with neutral odors (e.g., mineral oil) and use washout periods ≥5 minutes. Statistical tools like mixed-effects models can account for intra-participant variability .
Data Analysis and Interpretation
Q. How should researchers analyze temporal changes in ethyl 2-methylbutyrate concentrations during food processing (e.g., high-pressure treatment of apple juice)?
- Methodological Answer : Monitor concentration changes via time-series GC-MS. For example, ultra-high pressure (UHP) increases ethyl 2-methylbutyrate levels (0.28–0.33 µg/L vs. 0.15 µg/L in controls), while high-temperature short-time (HTST) treatment reduces it (0.03–0.04 µg/L). Use linear regression to model degradation kinetics and Arrhenius equations to predict thermal stability .
Q. How can chemometric techniques enhance interpretation of ethyl 2-methylbutyrate’s role in terroir expression in wines?
- Methodological Answer : Apply PCA to cluster wines based on VOC profiles. For Xinomavro PDO wines, ethyl 2-methylbutyrate correlates with “berry fruit” and “spice” attributes. Pair sensory data (e.g., Quantitative Descriptive Analysis) with chemical concentrations to build partial least squares (PLS) regression models, linking compound levels to perceived aroma intensity .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling deuterated ethyl 2-methylbutyrate in inhalation studies?
- Methodological Answer : Use fume hoods for all syntheses and sensory tests. Monitor airborne concentrations via real-time proton-transfer-reaction mass spectrometry (PTR-MS). For human trials, obtain IRB approval and disclose potential risks (e.g., nasal irritation) in informed consent forms. Reference safety data sheets (SDS) for flammability and reactivity hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
